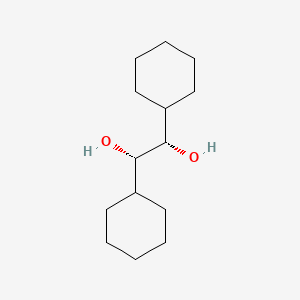

(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol

Description

Significance of Chiral 1,2-Diols in Stereoselective Synthesis and Catalysis

Chiral 1,2-diols are a critical class of compounds in asymmetric synthesis, primarily utilized in three key roles:

Chiral Auxiliaries: These molecules can be temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is achieved, the auxiliary can be cleaved and often recovered for reuse.

Chiral Ligands: Chiral diols can coordinate to metal centers to form chiral catalysts. This complex then creates a chiral environment around the catalytic site, enabling the enantioselective transformation of a substrate.

Chiral Synthons: They can serve as versatile building blocks for the synthesis of more complex chiral molecules.

The C2-symmetry often present in these diols is advantageous as it reduces the number of possible diastereomeric transition states, leading to higher enantioselectivities in chemical reactions. Prominent examples of chiral diols that have seen widespread use include derivatives of tartaric acid, BINOL, and TADDOL. mdpi.com

Historical Evolution of Research on Chiral Dicyclohexyl Diols

The development of (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol, often abbreviated as (S,S)-DICHED, gained momentum in the 1990s. A pivotal moment in its history was the recognition of its effectiveness as a "chiral director" in the Matteson homologation of boronic esters. This reaction allows for the stereocontrolled iterative extension of a carbon chain.

A significant publication in 1996 detailed an efficient method for the preparation of (R,R)-1,2-Dicyclohexylethane-1,2-diol, highlighting its role as a superior chiral director for synthesis with boronic esters. nih.gov This work laid the foundation for the broader application of dicyclohexyl diols in asymmetric synthesis. More recently, in 2018, researchers developed a more user-friendly, ambient-pressure synthesis of (S,S)-DICHED, addressing the inconvenience of previous pressurized methods and making this valuable chiral auxiliary more accessible to the wider scientific community. rsc.org

Current Research Landscape and Future Trajectories for this compound

Current research continues to leverage the unique stereochemical control offered by this compound, particularly in the synthesis of complex natural products and pharmaceuticals. While the Matteson homologation remains a cornerstone application, researchers are exploring its use in other stereoselective transformations.

The future of C2-symmetric diols like (S,S)-DICHED is tied to the increasing demand for highly efficient and selective catalytic processes. Key future trajectories include:

Development of Catalytic Applications: While traditionally used as a stoichiometric chiral auxiliary, there is growing interest in developing catalytic cycles that utilize substoichiometric amounts of (S,S)-DICHED or its derivatives, thereby improving atom economy.

Immobilization on Solid Supports: To facilitate catalyst recovery and recycling, research is moving towards the immobilization of chiral diols and their metal complexes on solid supports. This approach is crucial for the development of more sustainable and industrially viable processes.

Broader Substrate Scope: Ongoing research aims to expand the range of chemical transformations and substrate types that can benefit from the stereodirecting influence of (S,S)-DICHED.

The continued exploration of the unique properties of this compound promises to yield novel and powerful tools for the synthesis of complex chiral molecules.

Research Findings and Applications

The utility of this compound is best illustrated through its application in specific stereoselective reactions. The following table summarizes selected research findings where this chiral diol has been employed to achieve high levels of stereocontrol.

| Reaction Type | Substrate | Reagent/Catalyst | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Matteson Homologation | Arylboronic ester | LiCHCl2, then Grignard reagent | Homologated arylboronic ester | High d.r. | mdpi.com |

| Synthesis of 4-methyl-3-heptanols | (R,R)-1,2-dicyclohexylethanediol ethylboronate | Sequence of homologations and substitutions | (3R,4S)-4-methyl-3-heptanol | High stereoselectivity | nih.gov |

| Synthesis of exo-brevicomin | Dioxolane substituted boronic ester of (-)-pinanediol | Two homologations and substitutions | exo-brevicomin | Not specified | nih.gov |

Properties

IUPAC Name |

(1S,2S)-1,2-dicyclohexylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h11-16H,1-10H2/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHLARJSOMXDKL-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(C2CCCCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]([C@H](C2CCCCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Stereochemical Characterization and Enantiomeric Purity Assessment of S,s + 1,2 Dicyclohexyl 1,2 Ethanediol

Elucidation of Absolute and Relative Configuration of (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol

This compound is a chiral compound featuring two adjacent stereocenters. The designation "(S,S)" refers to the absolute configuration at these two carbon atoms, C1 and C2, according to the Cahn-Ingold-Prelog priority rules. This specific arrangement defines one of the possible stereoisomers of 1,2-dicyclohexyl-1,2-ethanediol.

The relative configuration of the hydroxyl groups is described as syn, meaning they are on the same side of the molecule when viewed in a planar projection. This syn arrangement is a direct consequence of the (S,S) or (R,R) absolute configurations in a 1,2-diol. The synthesis of such vicinal diols, or glycols, can be achieved with high stereocontrol. wikipedia.org A notable method for producing chiral diols is the Sharpless asymmetric dihydroxylation, which utilizes an osmate reagent and a chiral catalyst to oxidize alkenes into vicinal diols with a predictable absolute configuration. wikipedia.org The C2 symmetry of this particular diol makes it a valuable chiral auxiliary and ligand in chemical reactions. scbt.com

Advanced Spectroscopic and Chiroptical Methods for Stereochemical Analysis

Chiroptical spectroscopy techniques are indispensable for the non-destructive determination of stereochemistry in chiral molecules. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations. wikipedia.orgbruker.com A key advantage of VCD is its high sensitivity to the three-dimensional arrangement of atoms in a molecule, providing detailed structural information in solution. wikipedia.orgru.nl Since all organic compounds have infrared absorptions, VCD analysis can be performed without the need for a specific chromophore. jascoinc.com For this compound, VCD spectra can be experimentally measured and then compared with spectra simulated using quantum-mechanical calculations, such as Density Functional Theory (DFT), to unequivocally determine its absolute configuration. wikipedia.org

Electronic Circular Dichroism (ECD) is the counterpart to VCD in the ultraviolet-visible (UV-Vis) range, measuring differential absorption during electronic transitions. researchgate.netencyclopedia.pub ECD is a powerful tool for assigning the absolute stereostructure of chiral systems. researchgate.net The sign and shape of the ECD spectrum are highly sensitive to both the absolute configuration and the molecular conformation. encyclopedia.pub The analysis of this compound via ECD would involve interpreting the Cotton effects that arise from the electronic transitions associated with its hydroxyl groups and saturated carbocyclic rings. A comparison of the experimental ECD spectrum with theoretical calculations provides a reliable method for confirming the (S,S) configuration. encyclopedia.pub

Table 1: Comparison of VCD and ECD Spectroscopy

| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |

| Spectral Region | Infrared (IR) | Ultraviolet-Visible (UV-Vis) |

| Physical Principle | Differential absorption of circularly polarized light by molecular vibrations. bruker.com | Differential absorption of circularly polarized light by electronic transitions. encyclopedia.pub |

| Chromophore Req. | Not required; all chiral molecules with IR vibrations are VCD-active. jascoinc.com | Generally requires a chromophore for measurable signals. |

| Information Yield | Detailed 3D conformational and configurational information. wikipedia.org | Absolute configuration and conformational information. researchgate.netencyclopedia.pub |

| Primary Use | Determination of absolute configuration of small to medium-sized molecules in solution. | Stereochemical studies and assignment of absolute configuration. researchgate.net |

Optical Rotatory Dispersion (ORD) and Chiroptical Property Studies

Optical Rotatory Dispersion (ORD) is the phenomenon where the optical rotation of a chiral substance varies with the wavelength of the light used for the measurement. slideshare.netwikipedia.org An ORD spectrum is a plot of specific rotation versus wavelength. This technique is closely related to ECD; the characteristic peaks and troughs in an ORD curve, known as the Cotton effect, appear near the wavelengths of maximum absorption in the ECD spectrum. slideshare.net ORD can be used to determine the absolute configuration of chiral molecules by analyzing the sign and shape of its dispersion curve. slideshare.net For this compound, the ORD curve would provide complementary information to ECD, confirming the stereochemical assignment.

The collective chiroptical properties of a molecule, including its optical rotation at a specific wavelength (e.g., the sodium D-line, 589 nm), ECD, and VCD, provide a comprehensive fingerprint of its unique three-dimensional structure. acs.org These properties arise because chiral molecules interact diastereomerically with left- and right-circularly polarized light. acs.org

Chromatographic Techniques for Enantiomeric Excess Determination in Research

Determining the enantiomeric excess (e.e.) is critical for assessing the purity of a chiral compound. Chromatographic methods are the state-of-the-art for this purpose, offering high accuracy and resolution. heraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral High-Performance Liquid Chromatography (HPLC) is a predominant method for separating enantiomers and determining their relative amounts. heraldopenaccess.us The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different stabilities. This difference in interaction results in different retention times, allowing for their separation and quantification. For the analysis of chiral diols like 1,2-diarylethane-1,2-diols, polysaccharide-based CSPs such as Chiralcel OD have proven effective. nih.gov The enantiomeric excess of this compound can be precisely determined by integrating the peak areas of the two enantiomers in the resulting chromatogram.

Gas Chromatography (GC) can also be used for chiral separations, particularly for volatile compounds. heraldopenaccess.usgcms.cz For less volatile molecules like diols, derivatization of the hydroxyl groups is often necessary to increase volatility and improve chromatographic performance. Similar to HPLC, chiral GC employs a CSP, often based on cyclodextrin (B1172386) derivatives, to resolve the enantiomers. gcms.cz

Table 2: Representative Data from Chiral HPLC Analysis

| Analyte | Retention Time (min) | Peak Area | Area % | Enantiomeric Excess (e.e.) |

| (R,R)-(-)-enantiomer | 12.5 | 1,500 | 1.0% | 98.0% |

| (S,S)-(+)-enantiomer | 15.8 | 148,500 | 99.0% | 98.0% |

| This table shows illustrative data for a hypothetical analysis of a highly enantioenriched sample of this compound to demonstrate the output of a chiral HPLC experiment. |

Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often considered a "green" and high-throughput alternative to HPLC. nih.govchromatographyonline.comresearchgate.net SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. researchgate.net This mobile phase has low viscosity and high diffusivity, which allows for faster separations and reduced backpressure compared to HPLC. researchgate.netuva.es The same types of polysaccharide-based CSPs used in HPLC are widely employed in SFC for enantioseparation. chromatographyonline.comchromatographyonline.com Due to its speed, SFC is particularly well-suited for high-throughput screening in the discovery of chiral catalysts. researchgate.net

Capillary Electrophoresis (CE) is another highly efficient technique for chiral separations. chromatographytoday.comspringernature.com In CE, separation is achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. nih.govbio-rad.com The two enantiomers form transient diastereomeric complexes with the chiral selector. These complexes have different effective mobilities in the applied electric field, causing them to migrate at different velocities and thus separate. nih.govacs.org CE is known for its high separation efficiency and very low consumption of sample and reagents. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiodiscrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the enantiomeric composition of chiral compounds. Since enantiomers are indistinguishable in an achiral environment, the use of chiral auxiliary agents is necessary to induce diastereomeric differentiation that can be observed in the NMR spectrum.

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that interact with the enantiomers of a substrate through rapid and reversible non-covalent interactions, such as hydrogen bonding, dipole-dipole, or π-π stacking. This interaction forms transient diastereomeric solvates or complexes. Because these diastereomeric complexes have different magnetic environments, they exhibit distinct chemical shifts (chemical shift non-equivalence, ΔΔδ) in the NMR spectrum, most commonly observed in ¹H NMR.

The determination of enantiomeric excess (ee) is achieved by integrating the separated signals corresponding to each enantiomer. The primary advantage of using CSAs is the simplicity of the method; the CSA is merely added to the NMR tube containing the analyte, avoiding chemical modification of the substrate. While various CSAs have been developed for the enantiodiscrimination of chiral alcohols and diols, a specific, detailed application for the enantiomeric purity assessment of this compound using a particular CSA is not extensively documented in peer-reviewed literature. However, the general principle remains a viable approach for this class of compounds.

In contrast to CSAs, Chiral Derivatizing Agents (CDAs) react covalently with the analyte to form a stable pair of diastereomers. These diastereomers can then be analyzed by NMR, where the differing chemical environments of the nuclei near the stereogenic centers lead to separate signals for each diastereomer.

A particularly effective class of CDAs for 1,2-diols are chiral boronic acids. Boronic acids react readily and quantitatively with diols to form five-membered cyclic boronate esters. This reaction is often rapid and can be performed directly in the NMR tube. When an enantiomerically pure chiral boronic acid is used, its reaction with a scalemic diol produces a mixture of diastereomeric esters that typically exhibit significant chemical shift non-equivalence (ΔΔδ) in their ¹H or ¹³C NMR spectra. researchgate.netresearchgate.netwikipedia.org

A prominent strategy is the use of a three-component system involving the chiral diol, an achiral boronic acid with a reporter group (e.g., 2-formylphenylboronic acid), and an enantiopure chiral amine. researchgate.netnih.gov The components self-assemble to form diastereomeric iminoboronate esters, which often show excellent signal separation in the ¹H NMR spectrum. researchgate.netnih.gov While this powerful method has been successfully applied to a wide range of chiral 1,2- and 1,3-diols, specific data for its application to this compound is not available in the surveyed literature. The table below illustrates typical chemical shift differences observed for other 1,2-diols using a chiral boric acid derivative, demonstrating the general efficacy of the method.

| Chiral 1,2-Diol Analyte | Chiral Derivatizing Agent System | Observed Nucleus | Chemical Shift Non-equivalence (ΔΔδ) [ppm] |

|---|---|---|---|

| 1,2-Propanediol | Chiral Boric Acid D | ¹H | 0.15 |

| 1-Phenyl-1,2-ethanediol | Chiral Boric Acid D | ¹H | 0.39 |

| trans-1,2-Cyclohexanediol | Chiral Boric Acid D | ¹H | 0.11 |

| Hydrobenzoin | Chiral Boric Acid D | ¹H | 0.28 |

Table 1: Illustrative ¹H NMR chemical shift non-equivalence (ΔΔδ) for various 1,2-diols upon derivatization with a chiral boric acid agent. The data demonstrates the typical magnitude of signal separation achievable with this method. Data sourced from studies on general diol enantiodiscrimination. researchgate.netwikipedia.org

Beyond standard ¹H NMR with chiral auxiliaries, more advanced NMR methodologies offer enhanced sensitivity and resolution for determining enantiomeric purity.

¹⁹F NMR Spectroscopy: The use of fluorine-containing CDAs or CSAs allows for enantiodiscrimination to be observed via ¹⁹F NMR. nih.gov This nucleus offers several advantages, including 100% natural abundance, high gyromagnetic ratio, and a wide chemical shift range, which often leads to larger and more easily quantifiable signal separations compared to ¹H NMR. A common approach for diols involves a three-component system similar to that used in ¹H NMR, but with a fluorine-tagged chiral amine, such as (S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine, reacting with 2-formylphenylboronic acid and the diol analyte. nih.gov The resulting diastereomeric boronate esters produce distinct signals in the ¹⁹F NMR spectrum, enabling precise ee determination.

Anisotropic NMR: Another sophisticated technique involves the use of chiral liquid crystals (CLCs) or other chiral aligning solvents. In these anisotropic media, solute molecules are no longer tumbling randomly, leading to a partial alignment with the magnetic field. Enantiomers of a chiral solute will interact differently with the chiral medium, resulting in slightly different average orientations. This difference can be detected through residual anisotropic NMR interactions, such as residual dipolar couplings (RDCs) and residual chemical shift anisotropy (RCSA), which manifest as distinct signals or splitting patterns for each enantiomer.

While NMR spectroscopy is highly effective for determining enantiomeric purity, single-crystal X-ray crystallography is the definitive method for unambiguously determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained.

The absolute crystal structure of enantiopure (S,S)-1,2-Dicyclohexyl-1,2-ethanediol has been determined and reported. researchgate.netnih.gov The analysis confirms the S configuration at both stereogenic centers (C1 and C2 of the ethane backbone). The crystallographic study revealed that the enantiopure crystals have four independent molecules in the asymmetric unit (Z' = 4) at temperatures of 173 K and 295 K. researchgate.netnih.gov Two of these molecules adopt a lower-energy conformation, while the other two are found in a higher-energy conformation. researchgate.netnih.gov This structural determination provides the ultimate proof of the compound's absolute stereochemistry, serving as a benchmark against which other analytical methods can be calibrated.

| Crystallographic Parameter | Value for (S,S)-1,2-Dicyclohexyl-1,2-ethanediol (at 173 K) |

|---|---|

| Chemical Formula | C₁₄H₂₆O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.7051 (3) |

| b (Å) | 20.3705 (5) |

| c (Å) | 12.0163 (3) |

| β (°) | 109.848 (1) |

| Volume (ų) | 2460.71 (11) |

| Z (Formula units per cell) | 8 |

| Z' (Molecules in asymmetric unit) | 4 |

| Calculated Density (g/cm³) | 1.218 |

Table 2: Selected crystallographic data for enantiopure (S,S)-1,2-Dicyclohexyl-1,2-ethanediol as determined by X-ray diffraction at 173 K. researchgate.netnih.gov

Strategic Methodologies for the Asymmetric Synthesis of S,s + 1,2 Dicyclohexyl 1,2 Ethanediol

Enantioselective Catalytic Approaches for Diol Construction

Catalytic methods that construct the chiral diol framework with high enantiopurity are central to the synthesis of (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol. These approaches typically involve the stereoselective transformation of prochiral precursors.

Asymmetric Dihydroxylation Protocols (e.g., Sharpless Methodology)

The Sharpless Asymmetric Dihydroxylation provides a powerful and reliable method for the enantioselective synthesis of 1,2-diols from prochiral olefins. organic-chemistry.orgwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the stereochemical outcome. wikipedia.orgencyclopedia.pub For the synthesis of this compound, the logical precursor is (E)-1,2-dicyclohexylethylene.

To obtain the (S,S)-enantiomer, the commercially available reagent mixture AD-mix-β is typically employed. organic-chemistry.orgwikipedia.org This mixture contains the osmium catalyst (K₂OsO₂(OH)₄), a stoichiometric reoxidant such as potassium ferricyanide (B76249) (K₃Fe(CN)₆), potassium carbonate, and the chiral ligand (DHQD)₂PHAL, a derivative of dihydroquinidine. wikipedia.orgharvard.edu The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming a cyclic osmate ester intermediate. organic-chemistry.orgwikipedia.org Subsequent hydrolysis releases the desired (S,S)-diol with high enantiomeric excess. wikipedia.org The use of a buffered solution is important as the reaction is faster under slightly basic conditions. organic-chemistry.org

Table 1: Sharpless Asymmetric Dihydroxylation of (E)-1,2-Dicyclohexylethylene

| Precursor | Reagents | Chiral Ligand | Product |

| (E)-1,2-Dicyclohexylethylene | AD-mix-β (K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃) | (DHQD)₂PHAL | This compound |

Chiral Catalytic Hydrogenation of Dicyclohexenyl Precursors

Another potential catalytic route is the asymmetric hydrogenation of dicyclohexenyl precursors. smolecule.com This strategy involves the use of transition metal catalysts, such as rhodium, ruthenium, or iridium, complexed with chiral ligands. The catalyst facilitates the addition of hydrogen across the double bonds of the precursor in a stereocontrolled manner to yield the desired chiral diol.

While this method is a well-established strategy for creating stereocenters, specific examples detailing the synthesis of this compound via this route with comprehensive data on catalysts and yields are not prominently documented in peer-reviewed literature. The successful application of this method would depend on the synthesis of a suitable dicyclohexenyl precursor and the identification of a catalyst system capable of high diastereoselectivity and enantioselectivity for this specific substrate.

Development of Chiral Catalysts for Stereospecific Reductions

A highly efficient and widely recognized method for preparing enantiopure 1,2-dicyclohexyl-1,2-ethanediol involves the diastereoselective reduction of the prochiral diketone, 1,2-dicyclohexylethane-1,2-dione. smolecule.com This α-diketone can be reduced to form three possible stereoisomeric diols: (S,S), (R,R), and the meso compound.

The development of chiral reducing agents and catalysts allows for the selective formation of one enantiomer. For instance, asymmetric reduction of similar diketones has been achieved with high enantioselectivity using Corey-Bakshi-Shibata (CBS) catalysts. Research into the reduction of tetralin-1,4-dione, a related cyclic diketone, showed that different reducing agents could favor different diastereomers; L-Selectride favored the cis-diol while Red-Al favored the trans-diol. beilstein-journals.org An enantioselective CBS reduction successfully produced the trans-diol with 99% enantiomeric excess. beilstein-journals.org A landmark 1996 publication by Matteson and co-workers described an efficient preparation of the (R,R)-enantiomer via a diastereoselective reduction, which can be adapted to produce the (S,S)-enantiomer by selecting the appropriate chiral agent. smolecule.comnih.gov This approach is often favored for its efficiency and the accessibility of the diketone precursor. smolecule.com

Table 2: Stereoselective Reduction of 1,2-Dicyclohexylethane-1,2-dione

| Precursor | Reaction Type | Potential Reagents/Catalysts | Products |

| 1,2-Dicyclohexylethane-1,2-dione | Diastereoselective Reduction | L-Selectride®, Red-Al® | Mixture of (S,S/R,R)-diol and meso-diol |

| 1,2-Dicyclohexylethane-1,2-dione | Enantioselective Reduction | Chiral Borane Reagents (e.g., CBS catalyst) | This compound |

Chiral Pool and Auxiliary-Based Synthetic Routes

The significance of this compound lies in its role as a chiral auxiliary. The methodologies described in this section are therefore applications that drove the development of its synthesis, rather than methods of its production.

Utilization of Chiral Boronic Esters (e.g., Matteson Homologation)

This compound is not synthesized via Matteson homologation; rather, it is considered a superior chiral director for this reaction. nih.govacs.org The Matteson homologation is a powerful method for the stereocontrolled extension of a carbon chain by inserting a methylene (B1212753) group into a carbon-boron bond. smolecule.com

The diol is reacted with a boronic acid to form a chiral boronic ester. The C₂-symmetric and sterically demanding dicyclohexyl framework of the diol provides an exceptionally well-defined chiral environment. smolecule.com This environment effectively shields one face of the boron atom, directing the approach of a nucleophile, such as the anion of dichloromethylithium, with very high diastereoselectivity. This process allows for the iterative and predictable construction of complex chiral molecules. The desire for higher stereocontrol in these homologation reactions was a primary motivation for the development of an efficient synthesis for the diol itself. smolecule.com

Stereoselective Chain Extension Reactions

Following the principles of the Matteson homologation, this compound is a cornerstone of more general stereoselective chain extension reactions. Once the chiral boronic ester is formed from the diol, it can undergo various transformations to build carbon chains with multiple, contiguous stereocenters. The high diastereoselectivity imparted by the diol auxiliary ensures that each new stereocenter is created with a predictable configuration relative to the last. This has been applied in the synthesis of complex natural products where precise control of stereochemistry is paramount.

Enzymatic and Biocatalytic Strategies for Enantioselective Production

The synthesis of enantiomerically pure vicinal diols such as this compound is a significant challenge in organic chemistry. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high selectivity under mild conditions. rsc.org Enzymes, particularly oxidoreductases and lipases, are central to these strategies, which primarily follow two distinct pathways: the kinetic resolution of a racemic mixture and the asymmetric reduction of a prochiral precursor.

Kinetic Resolution of Racemic 1,2-Dicyclohexyl-1,2-ethanediol

Kinetic resolution is a widely used method that relies on the differential reaction rate of two enantiomers with a chiral catalyst. wikipedia.org In this approach, a racemic mixture of (±)-1,2-dicyclohexyl-1,2-ethanediol is subjected to an enzymatic reaction that selectively modifies one enantiomer, allowing for the separation of the desired unreacted enantiomer.

Lipase-Catalyzed Enantioselective Acylation: Lipases are frequently used to resolve racemic alcohols through enantioselective acylation. In a typical process, the racemic diol is reacted with an acyl donor (e.g., vinyl acetate). A lipase (B570770), such as Candida antarctica lipase B (CALB), selectively acylates the (R,R)-enantiomer, producing (R,R)-1-acetoxy-2-hydroxy-1,2-dicyclohexylethane. The desired this compound remains unreacted and can be separated from its acylated counterpart with high enantiomeric purity. The theoretical maximum yield for the desired (S,S)-enantiomer in this process is 50%.

Dehydrogenase-Catalyzed Enantioselective Oxidation: An alternative kinetic resolution strategy employs alcohol dehydrogenases (ADHs). These enzymes can selectively oxidize one enantiomer of the diol to the corresponding α-hydroxy ketone. For the synthesis of the (S,S)-diol, an ADH with a preference for the (R,R)-enantiomer would be chosen. The oxidation of (R,R)-1,2-dicyclohexyl-1,2-ethanediol to (R)-1-hydroxy-1,2-dicyclohexylethan-2-one leaves the (S,S)-diol untouched. This method often requires a cofactor regeneration system to recycle the expensive nicotinamide (B372718) cofactor (e.g., NAD⁺). nih.gov While effective, a key limitation of any kinetic resolution is that the maximum theoretical yield for the target enantiomer is capped at 50%. wikipedia.org

Asymmetric Reduction of 1,2-Dicyclohexylethanedione

A more atom-economical approach is the asymmetric reduction of the prochiral substrate 1,2-dicyclohexylethanedione. This method can theoretically achieve a 100% yield of the desired stereoisomer.

Alcohol Dehydrogenase (ADH) and Carbonyl Reductase (KRED) Catalysis: ADHs and KREDs are capable of reducing ketones to alcohols with high stereoselectivity. tudelft.nl By selecting an appropriate enzyme that follows an anti-Prelog stereopreference for the bulky cyclohexyl groups, the diketone can be reduced to the (S,S)-diol with high enantiomeric excess (>99% ee). nih.gov Enzymes from various sources, including Thermoanaerobium brockii (TBADH), have shown effectiveness in reducing ketones with bulky substituents to the (S)-alcohol. northwestern.edu

| Strategy | Enzyme Class | Substrate | Product | Key Advantages | Typical Selectivity (ee) |

|---|---|---|---|---|---|

| Kinetic Resolution | Lipase | (±)-1,2-Dicyclohexyl-1,2-ethanediol | (S,S)-Diol | High enantioselectivity, no cofactor needed | >99% |

| Kinetic Resolution | Alcohol Dehydrogenase (ADH) | (±)-1,2-Dicyclohexyl-1,2-ethanediol | (S,S)-Diol | High enantioselectivity | >99% |

| Asymmetric Reduction | ADH / Carbonyl Reductase (KRED) | 1,2-Dicyclohexylethanedione | (S,S)-Diol | Theoretically 100% yield, high atom economy | >99% |

| Asymmetric Reduction | Whole-Cell Biocatalyst (KRED + Cofactor Regeneration) | 1,2-Dicyclohexylethanedione | (S,S)-Diol | High yield, integrated cofactor regeneration, operational simplicity | >99% |

Comparative Analysis of Synthetic Pathways: Efficiency, Selectivity, and Green Chemistry Principles

The choice of a synthetic route for producing this compound depends on a balance of factors including yield, stereoselectivity, cost, scalability, and environmental impact. A comparison between the primary chemical method, Sharpless Asymmetric Dihydroxylation, and the biocatalytic strategies highlights their distinct advantages and disadvantages.

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a cornerstone of modern organic synthesis for creating chiral vicinal diols. wikipedia.org The reaction converts an alkene—in this case, trans-1,2-dicyclohexylethylene—into the corresponding syn-diol. It employs a catalytic amount of highly toxic and expensive osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand. organic-chemistry.org Commercially available "AD-mix" reagents contain the osmium catalyst, the chiral ligand ((DHQD)₂PHAL for AD-mix-β to produce the (S,S)-diol), and a stoichiometric co-oxidant (typically potassium ferricyanide) in a buffered system. wikipedia.orgnih.gov

Comparative Analysis

Efficiency: Asymmetric dihydroxylation and the asymmetric reduction of the diketone are superior to kinetic resolution in terms of theoretical yield. Both can achieve yields approaching 100%, whereas kinetic resolution is fundamentally limited to a 50% yield of the desired product from the racemic starting material. wikipedia.org

Selectivity: Both Sharpless dihydroxylation and enzymatic methods are renowned for their exceptional enantioselectivity, frequently achieving enantiomeric excesses greater than 99%. nih.govchemrxiv.org The predictability of the stereochemical outcome is high for both approaches; in the Sharpless reaction, it is determined by the choice of the AD-mix ligand (α or β), while in biocatalysis, it depends on the selection of the enzyme.

Green Chemistry Principles: This is where the two methodologies diverge most significantly.

Catalyst and Reagents: Biocatalytic methods use enzymes, which are biodegradable, non-toxic catalysts derived from renewable sources. In contrast, the Sharpless reaction relies on osmium tetroxide, a volatile, highly toxic, and costly heavy metal. researchgate.net Although used in catalytic amounts, its toxicity poses significant handling and waste disposal challenges.

Solvents and Reaction Conditions: Enzymatic reactions are typically performed in aqueous media (water) under mild conditions of temperature and pressure. rsc.org The Sharpless dihydroxylation is often run in a solvent mixture of t-butanol and water. organic-chemistry.org

Waste Generation: Biocatalysis, particularly using whole-cell systems with cofactor regeneration, generates minimal and non-toxic waste. The Sharpless reaction uses a stoichiometric amount of a co-oxidant like potassium ferricyanide, which contributes significantly to the waste stream. Green chemistry metrics such as the E-Factor (Environmental Factor) and Process Mass Intensity (PMI), which measure the ratio of waste to product, are typically much higher for the chemical method than for the biocatalytic route. mdpi.commdpi.com

| Parameter | Biocatalytic Asymmetric Reduction | Sharpless Asymmetric Dihydroxylation |

|---|---|---|

| Starting Material | 1,2-Dicyclohexylethanedione | trans-1,2-Dicyclohexylethylene |

| Catalyst | Enzyme (e.g., KRED/ADH) | Osmium Tetroxide (OsO₄) + Chiral Ligand |

| Selectivity (ee) | Typically >99% | Typically >99% |

| Theoretical Yield | Up to 100% | Up to 100% |

| Solvent | Aqueous buffer | t-BuOH / Water |

| Temperature | Ambient (e.g., 25-40 °C) | Low (e.g., 0 °C) to ambient |

| Toxicity of Catalyst | Low (biodegradable protein) | Very High (toxic heavy metal) |

| Key Waste Products | Depleted co-substrate (e.g., gluconate) | Stoichiometric co-oxidant waste (ferrocyanide) |

| Green Chemistry Profile | Excellent: sustainable, low waste, mild conditions | Poor: toxic metal, significant chemical waste |

Applications of S,s + 1,2 Dicyclohexyl 1,2 Ethanediol in Advanced Organic Synthesis

Role as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. sigmaaldrich.com After serving its purpose, the auxiliary can be removed and often recycled. sigmaaldrich.com Cyclohexyl-based chiral auxiliaries have proven to be highly effective in achieving high diastereofacial selectivity in various chemical transformations.

The primary function of (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol as a chiral auxiliary is to induce chirality during the formation of new stereocenters, particularly in carbon-carbon bond-forming reactions. When attached to a prochiral substrate, the bulky dicyclohexyl groups effectively shield one of the two faces of the molecule. This steric hindrance directs the approach of an incoming reagent to the opposite, less-hindered face, resulting in the preferential formation of one diastereomer. This strategy is a cornerstone of asymmetric synthesis, enabling the construction of complex molecules with precise stereochemical control.

Utilization as a Chiral Ligand in Transition Metal Catalysis

Beyond its role as a stoichiometric auxiliary, this compound is a versatile precursor for the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. nih.govmdpi.com In this context, a small amount of a chiral catalyst, consisting of a metal center and a chiral ligand, can generate a large quantity of an enantiomerically enriched product. The chiral information from the ligand is transferred to the substrate during the catalytic cycle. scbt.com

The two hydroxyl groups of this compound serve as handles for its incorporation into more complex ligand structures. It can be converted into a variety of bidentate ligands, such as diphosphines, diphosphites, or diamines, which can then coordinate to a transition metal center. The synthesis of chiral ligands from optically active cyclohexane precursors is a well-established strategy in asymmetric catalysis. nih.gov The bulky and rigid dicyclohexyl backbone is a key design feature, creating a defined chiral pocket around the metal that is essential for high enantioselectivity.

The mechanism of chiral induction in systems using ligands derived from this compound relies on the creation of a highly ordered and asymmetric environment around the metal's active site. The C2-symmetry of the ligand simplifies the number of possible transition states, often leading to more predictable stereochemical outcomes. The bulky cyclohexyl groups create steric walls that force the substrate to adopt a specific orientation when it coordinates to the metal center. This preferential binding geometry ensures that the subsequent chemical transformation, such as bond formation or cleavage, occurs on one prochiral face of the substrate, leading to the formation of one enantiomer in excess.

Ligands derived from this compound and related chiral diols are effective in a range of important enantioselective transformations.

Alkylation: These ligands have been used in metal-catalyzed reactions such as the enantioselective addition of organozinc reagents to aldehydes, a powerful method for forming chiral secondary alcohols. clockss.org

Reduction: In enantioselective reductions, catalysts bearing these chiral ligands are used for the asymmetric transfer hydrogenation of ketones and imines, producing chiral alcohols and amines with high enantiomeric purity. nih.gov The reduction of benzocyclobutenones, for instance, has been achieved with high enantiomeric excess using ruthenium catalysts with related chiral ligands. nih.gov

Oxidation: Chiral ligands are crucial for enantioselective oxidation reactions. While direct examples with this specific diol are specialized, the broader class of C2-symmetric diol-derived ligands is employed in processes like the kinetic resolution of racemic alcohols through enantioselective oxidation, where one enantiomer is preferentially oxidized, leaving the other enriched. researchgate.net

Interactive Data Table: Representative Enantioselective Reactions

The following table summarizes results for representative asymmetric reactions using catalysts derived from chiral backbones, illustrating the high levels of enantioselectivity that can be achieved.

| Reaction Type | Catalyst/Ligand Type | Substrate | Product | Enantiomeric Excess (ee) |

| Addition to Aldehyde | Isoquinuclidinylmethanol Ligand | Benzaldehyde | (R)-1-Phenyl-1-propanol | 76% |

| Addition to Aldehyde | Isoquinuclidinylmethanol Ligand | 2-Naphthaldehyde | (R)-1-(2-Naphthyl)-1-propanol | 74% |

| Ketone Reduction | (S,S)-Ts-DENEB/Ru | Substituted Benzocyclobutenones | Chiral Benzocyclobutenols | 88-99% |

| Ketone Reduction | (S)-B-Me (Oxazaborolidine) | 2,2-dimethyl-3,3-diphenylcyclobutanone | Chiral Cyclobutanol | 91% |

Data sourced from studies on related chiral catalysts to demonstrate typical performance in these reaction classes. clockss.orgnih.gov

Building Block in the Synthesis of Complex Organic Molecules and Pharmaceutical Intermediates

This compound serves as a versatile chiral building block in the stereoselective synthesis of complex organic molecules. Its inherent C2 symmetry and well-defined stereochemistry make it an excellent starting material or intermediate for the construction of molecules with multiple chiral centers. The diol functionality provides a handle for further chemical transformations, allowing for its incorporation into larger, more complex structures.

One of the primary applications of this chiral diol is as a chiral auxiliary. In this role, it is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry has been established, the auxiliary can be cleaved and ideally recycled. The bulky cyclohexyl groups of this compound can effectively shield one face of the molecule, leading to high levels of stereocontrol in reactions such as alkylations, reductions, and cycloadditions.

While specific examples of its direct incorporation into late-stage pharmaceutical intermediates are not extensively documented in publicly available literature, its role as a foundational chiral unit is of significant interest. The principles of asymmetric synthesis that are demonstrated through the use of this diol are fundamental to the construction of enantiomerically pure drugs. The synthesis of complex chiral molecules often involves the assembly of smaller, stereochemically defined fragments, and this compound represents a valuable synthon in this context.

The following table summarizes the key features of this compound as a chiral building block:

| Feature | Description |

| Chirality | Possesses two stereocenters with a defined (S,S) configuration. |

| Symmetry | Exhibits C2 symmetry, which can simplify diastereomeric outcomes in reactions. |

| Functionality | The two hydroxyl groups serve as points for chemical modification and incorporation into larger molecules. |

| Steric Hindrance | The bulky cyclohexyl groups provide effective steric shielding, influencing the stereochemical course of reactions. |

Precursor for the Development of Novel Chiral Reagents and Functional Materials

The utility of this compound extends beyond its direct use as a chiral building block to its role as a precursor for a variety of novel chiral reagents and functional materials. The diol moiety can be readily converted into other functional groups, enabling the synthesis of a diverse range of chiral ligands for asymmetric catalysis.

A significant application in this area is the synthesis of chiral phosphine ligands. By converting the hydroxyl groups into phosphine moieties, a class of bidentate ligands can be prepared. These ligands are capable of coordinating with transition metals to form chiral catalysts that are highly effective in a range of asymmetric transformations. For instance, the corresponding diphosphine ligand can be synthesized and utilized in asymmetric hydrogenation reactions, leading to the production of enantiomerically enriched products.

The development of chiral catalysts from this compound is a key area of research. These catalysts can be employed in a variety of industrially relevant reactions, including the synthesis of chiral amines, alcohols, and carboxylic acids, which are common structural motifs in pharmaceuticals and agrochemicals.

Furthermore, the rigid and well-defined structure of this compound makes it an attractive candidate for the development of novel functional materials. Its incorporation into polymeric structures can lead to the formation of chiral polymers with unique properties, such as the ability to recognize and separate enantiomers. These materials have potential applications in chiral chromatography, sensing, and asymmetric catalysis.

The following table provides examples of chiral reagents and materials derived from this compound:

| Derivative | Application |

| Chiral Diphosphine Ligands | Asymmetric hydrogenation, hydroformylation, and other transition metal-catalyzed reactions. |

| Chiral Crown Ethers | Enantioselective recognition of chiral ammonium salts. |

| Chiral Polymers | Stationary phases for chiral chromatography, chiral sensors. |

| Chiral Metal-Organic Frameworks (MOFs) | Heterogeneous asymmetric catalysis, enantioselective separations. |

In Depth Structural Elucidation and Conformational Analysis of S,s + 1,2 Dicyclohexyl 1,2 Ethanediol

Solid-State Structural Investigations via X-Ray Diffraction

Single-crystal X-ray diffraction has been the principal technique for elucidating the solid-state structure of (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol. A comprehensive study by Patrick and Brock provides a detailed crystallographic analysis at two different temperatures, 295 K and 173 K, offering insights into the effects of temperature on the crystal structure. nih.gov

At both temperatures, the compound crystallizes in the monoclinic space group P2(1). A remarkable feature of the crystal structure is the presence of four independent molecules in the asymmetric unit (Z' = 4). nih.gov This high Z' value is unusual and indicates subtle differences in the conformations of the four crystallographically distinct molecules.

The analysis revealed that two of the four independent molecules adopt a conformation similar to that observed in the crystal structure of the racemic compound, while the other two molecules exhibit a higher energy conformation. nih.gov This conformational heterogeneity within a single crystal of the enantiopure substance is a significant finding. The central C-C bond of the ethanediol backbone in all molecules is in a gauche conformation. The cyclohexane rings are found in the expected chair conformation.

Table 1: Crystallographic Data for this compound nih.gov

| Parameter | 295 K | 173 K |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2(1) | P2(1) |

| a (Å) | 10.999(2) | 10.844(2) |

| b (Å) | 19.880(4) | 19.721(4) |

| c (Å) | 12.016(2) | 11.907(2) |

| β (°) | 101.99(3) | 101.59(3) |

| Volume (ų) | 2565.3(8) | 2495.2(8) |

| Z | 8 | 8 |

| Z' | 4 | 4 |

Solution-State Conformational Studies by Advanced NMR Techniques

Currently, there is a lack of published research specifically employing advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), for a detailed conformational analysis of this compound in solution. Such studies would be invaluable for determining the preferred solution-state conformations, the dynamics of the cyclohexyl groups, and the orientation around the central C-C bond, which could differ significantly from the conformations observed in the rigid solid state.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound is dominated by a robust network of intermolecular hydrogen bonds involving the hydroxyl groups. The four independent molecules in the asymmetric unit are linked together by these interactions.

Polymorphism and Crystal Engineering Studies of the Chiral Diol

The study of polymorphism, the ability of a substance to exist in more than one crystal modification, is crucial in understanding the solid-state properties of a compound. For this compound, the existence of four conformers in the asymmetric unit at both 295 K and 173 K can be considered a form of conformational polymorphism within a single crystal. nih.govnih.gov

A significant finding in the context of crystal engineering is the comparison between the enantiopure (S,S) diol and its racemic compound. The crystals of the enantiopure material are notably more than 4% denser than the crystals of the racemate. nih.gov This is a striking exception to Wallach's rule, which generally states that racemic crystals tend to be denser than their chiral counterparts. Despite its lower density, the racemic compound has a considerably more stable crystal lattice, as indicated by its melting point. nih.gov This suggests that the packing efficiency in the enantiopure crystal, while leading to a higher density, also introduces significant strain, likely within the hydrogen-bonding network. nih.gov These findings highlight the subtle energetic balances that govern the crystallization of chiral molecules and present an interesting case study for crystal engineering, where the manipulation of intermolecular interactions can lead to unusual packing phenomena.

Theoretical and Computational Investigations Pertaining to S,s + 1,2 Dicyclohexyl 1,2 Ethanediol

Quantum Chemical Calculations of Electronic Structure, Energetics, and Spectroscopic Properties

Quantum chemical calculations are fundamental in determining the electronic structure and energetic properties of molecules. For (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol, methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict its molecular geometry, vibrational frequencies, and electronic properties. These calculations provide a detailed picture of the molecule's quantum mechanical nature.

DFT, particularly with hybrid functionals like B3LYP, is a common choice for balancing computational cost and accuracy in studying organic molecules of this size. rsc.orgsemanticscholar.orgresearchgate.net Such calculations can predict key properties, including optimized molecular geometry, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. Time-dependent DFT (TD-DFT) can be further used to simulate spectroscopic properties like UV-Vis and electronic circular dichroism spectra. nih.govresearchgate.net

Below is a table of computed molecular properties for 1,2-dicyclohexylethane-1,2-diol, typically derived from computational methods and available in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₆O₂ | PubChem nih.govnih.gov |

| Molecular Weight | 226.35 g/mol | PubChem nih.govnih.gov |

| XLogP3 | 3.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Exact Mass | 226.193280068 Da | PubChem nih.govnih.gov |

| Polar Surface Area | 40.5 Ų | PubChem nih.govnih.gov |

This data is generated by computational models and may not be experimentally verified.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, with its rotatable bonds and bulky cyclohexyl groups, MD simulations can explore its conformational landscape, identifying low-energy conformers and the energetic barriers between them.

A detailed crystallographic study by Patrick and Brock provides significant insight into the conformational behavior of this diol. nih.gov Their work on both the enantiopure (S,S) and racemic forms revealed key structural features. In the enantiopure crystal, the asymmetric unit contains four independent molecules (Z' = 4), which adopt two distinct conformations. nih.gov Two of the molecules adopt a lower-energy conformation, similar to that seen in the racemic crystal, while the other two are trapped in a higher-energy conformation. nih.gov This highlights that the molecule can exist in multiple stable or metastable states.

The primary difference between the conformers lies in the torsion angles within the central ethane-1,2-diol bridge and the orientation of the cyclohexyl rings. The stability of these conformers is governed by a balance of intramolecular hydrogen bonding between the two hydroxyl groups and steric hindrance from the bulky cyclohexyl substituents. nih.gov

| Conformer Type | Key Features | Relative Energy | Source |

| Conformer A (in enantiopure crystal) | Matches the single conformation found in the racemic crystal. | Lower Energy | Patrick & Brock, 2006 nih.gov |

| Conformer B (in enantiopure crystal) | A distinct, higher-energy conformation. | Higher Energy | Patrick & Brock, 2006 nih.gov |

The study explains that while the enantiopure crystals are denser, the racemic crystals are more stable, which is an interesting exception to Wallach's rule. nih.gov This is attributed to the strain within the hydrogen-bonding network of the enantiopure crystal structure caused by forcing some molecules into a less favorable conformation. nih.gov

Density Functional Theory (DFT) and Ab Initio Studies of Reaction Mechanisms Involving the Diol

This compound is a C2-symmetric chiral diol, a class of compounds frequently used as chiral ligands or auxiliaries in asymmetric synthesis. scbt.com DFT and other ab initio methods are invaluable for elucidating the mechanisms of reactions where such diols control stereoselectivity. mdpi.comdiva-portal.org

Computational studies can model the transition states of reactions catalyzed by complexes of this diol. By calculating the activation energies for different reaction pathways leading to various stereoisomers, researchers can predict which product is favored and explain the origin of enantioselectivity. nih.gov For example, when the diol is used as a ligand for a metal catalyst, DFT calculations can model the substrate binding to the chiral catalyst, the bond-forming steps, and the product release. diva-portal.org

A typical DFT study on a reaction involving a chiral diol would involve:

Geometry Optimization: Finding the lowest energy structures for reactants, intermediates, transition states, and products.

Frequency Calculations: Confirming that optimized structures are true minima or transition states on the potential energy surface.

Energy Profile Construction: Plotting the relative energies of all species along the reaction coordinate to visualize the reaction mechanism and identify the rate-determining step.

| Computational Task | Information Gained | Relevance to the Diol |

| Transition State Search | Identification of the geometry and energy of the highest point on the reaction pathway. | Explains the stereochemical outcome by comparing energies of diastereomeric transition states. |

| Intermediate Analysis | Characterization of any stable species formed during the reaction. | Provides a complete picture of the multi-step reaction mechanism. |

| Activation Energy (ΔG‡) Calculation | Determines the energetic barrier for a reaction step. | Predicts reaction rates and selectivity; the pathway with the lowest barrier is favored. |

These computational investigations provide a molecular-level understanding of how the diol's chirality is transferred to the products of a reaction. nih.govnih.gov

Computational Prediction of Chiroptical Properties and Stereochemical Outcomes

Chiroptical spectroscopy, particularly electronic circular dichroism (CD), is a primary experimental technique for determining the absolute configuration of chiral molecules. Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), have become essential for predicting and interpreting CD spectra. nih.govresearchgate.net

For this compound, a TD-DFT calculation would proceed as follows:

The ground-state geometry of the (S,S) enantiomer is optimized using a suitable DFT functional and basis set.

The electronic excitation energies and rotatory strengths for a number of low-energy electronic transitions are then calculated using TD-DFT.

The calculated rotatory strengths are used to simulate the CD spectrum, which shows positive or negative bands (Cotton effects) at specific wavelengths.

This simulated spectrum is then compared with the experimental CD spectrum. A good match between the calculated spectrum for the (S,S) configuration and the experimental spectrum of the (+)-enantiomer confirms the absolute stereochemistry.

The high sensitivity of CD spectra to molecular conformation makes these calculations particularly powerful when combined with conformational analysis, as different conformers can exhibit different CD signals. nih.gov

| Method | Predicted Property | Application |

| TD-DFT | Rotatory Strengths | Simulation of Circular Dichroism (CD) spectra. |

| TD-DFT | Excitation Wavelengths | Prediction of the position of peaks in the CD and UV-Vis spectra. |

| Comparison | Calculated vs. Experimental Spectra | Unambiguous assignment of the absolute configuration of the chiral centers. |

This combined experimental and computational approach is a state-of-the-art method for stereochemical assignment in chiral organic molecules. nih.gov

Derivatization and Chemical Reactivity of S,s + 1,2 Dicyclohexyl 1,2 Ethanediol

Selective Functionalization and Protecting Group Strategies for Diol Derivatives

The selective functionalization of the two hydroxyl groups in (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol is crucial for its application as a chiral building block. Strategies have been developed for both mono- and di-protection, allowing for sequential or simultaneous modification of the diol.

The choice of protecting group is dictated by its stability under subsequent reaction conditions and the ease of its removal. Common protecting groups for 1,2-diols include silyl (B83357) ethers, acetals, and esters. Due to the C2 symmetry of the diol, the two hydroxyl groups are chemically equivalent, making selective monofunctionalization a statistical challenge that often requires specific reaction conditions or an excess of the diol.

Monosilylation: A convenient procedure for the monosilylation of symmetric diols involves the use of sodium hydride to form the monosodium salt, followed by reaction with a silyl chloride. researchgate.net This method can provide good yields of the monoprotected product, avoiding the need for a large excess of the diol. researchgate.net

Acylation: Acyl groups, such as acetyl or benzoyl, can be introduced to protect the hydroxyl groups. Enzymatic methods, for instance using lipases, can achieve enantioselective acylation, which is particularly useful in the kinetic resolution of racemic or meso diols. mdpi.com

The following table summarizes representative examples of selective functionalization of 1,2-diols, which are applicable to this compound.

| Functionalization | Reagent | Conditions | Product | Yield | Reference |

| Monosilylation | NaH, then R₃SiCl | THF | Mono-silyl ether | Good | researchgate.net |

| Mono-tetrahydropyranylation | Dihydropyran, CSA | Flow reactor | Mono-THP ether | High selectivity | |

| Diacylation | Acetic anhydride, DMAP | CH₂Cl₂ | Diacetate | High | mdpi.com |

| Monoacylation (Kinetic Resolution) | Carboxylic acid, DCC, Peptide catalyst | Toluene | Monoester | High selectivity |

Stereospecific Transformations and Skeletal Rearrangement Reactions

The rigid chiral scaffold of this compound makes it an excellent chiral director in a variety of stereospecific transformations. Its primary application in this context is in the Matteson homologation reaction for the asymmetric synthesis of boronic esters.

Matteson Homologation: This reaction involves the insertion of a chloromethyl group into a carbon-boron bond of a boronic ester derived from a chiral diol. This compound (DICHED) has been identified as a superior chiral auxiliary for this transformation, leading to high diastereoselectivity. mdpi.com The reaction proceeds through the formation of a boronate complex with (dichloromethyl)lithium, followed by a Lewis acid-promoted 1,2-migration. The stereochemical outcome is controlled by the chiral diol. mdpi.com This methodology has been applied to the synthesis of complex natural products and insect pheromones. mdpi.com

Diastereoselective Reductions: Boronic esters derived from this compound can be used to control the stereochemical outcome of reductions of adjacent carbonyl groups, leading to the formation of chiral alcohols with high diastereoselectivity.

Skeletal Rearrangements: 1,2-diols are known to undergo skeletal rearrangements, most notably the pinacol (B44631) rearrangement, under acidic conditions. wikipedia.orgmasterorganicchemistry.comchemistrysteps.combyjus.com This reaction proceeds through a carbocation intermediate, followed by a 1,2-alkyl or -aryl shift to form a ketone or aldehyde. wikipedia.orgmasterorganicchemistry.comchemistrysteps.combyjus.com For a C2-symmetric diol like this compound, the rearrangement would involve the migration of a cyclohexyl group. The stereochemistry of the diol plays a crucial role in determining the migratory aptitude of the substituents. wikipedia.org While the pinacol rearrangement is a general reaction for 1,2-diols, specific studies on this compound are not extensively documented in the literature.

The table below provides examples of stereospecific transformations involving this diol.

| Transformation | Reactant(s) | Reagent(s) | Product Type | Key Feature | Reference |

| Matteson Homologation | Alkyl/Aryl boronic ester of (S,S)-DICHED | LiCHCl₂, ZnCl₂ | α-Chloro boronic ester | High diastereoselectivity | mdpi.comuni-saarland.de |

| Diastereoselective Alkylation | α-Chloro boronic ester of (S,S)-DICHED | Grignard or Organolithium reagent | Alkylated boronic ester | High diastereoselectivity | uni-saarland.de |

| Pinacol Rearrangement (General) | 1,2-Diol | Strong acid (e.g., H₂SO₄) | Ketone or Aldehyde | Skeletal rearrangement via carbocation | wikipedia.orgmasterorganicchemistry.comchemistrysteps.combyjus.com |

Formation of Cyclic Derivatives, Heterocycles, and Polymeric Materials

The two hydroxyl groups of this compound are suitably positioned for the formation of various cyclic structures, including acetals, ketals, and larger ring systems like crown ethers. Furthermore, this diol can be incorporated as a chiral monomer into polymers such as polyesters and polyurethanes.

Cyclic Acetals and Ketals: The reaction of the diol with aldehydes or ketones under acidic catalysis readily forms five-membered 1,3-dioxolane (B20135) rings. This is a common method for protecting the diol functionality.

Crown Ethers: Chiral crown ethers can be synthesized by reacting chiral diols with oligoethylene glycol ditosylates or other suitable dielectrophiles. kyoto-u.ac.jprsc.org The incorporation of the (S,S)-1,2-dicyclohexylethanediol unit introduces a C2-symmetric chiral cavity, which can be utilized for enantioselective recognition of guest molecules. rsc.org

Polymeric Materials: As a difunctional monomer, this compound can be used in polycondensation reactions to produce chiral polymers.

Polyesters: Copolymerization with dicarboxylic acids or their derivatives leads to the formation of chiral polyesters.

Polyurethanes: Reaction with diisocyanates yields chiral polyurethanes. The chirality of the diol is incorporated into the polymer backbone, which can induce the formation of helical secondary structures. wikipedia.orgkyoto-u.ac.jp

Polycarbonates: Direct carboxylation of diols with carbon dioxide, or reaction with phosgene (B1210022) or its equivalents, can produce chiral polycarbonates. researchgate.net

The table below lists examples of cyclic and polymeric structures that can be derived from this compound.

| Product Type | Co-reactant(s) | Reaction Type | Resulting Structure | Potential Application | Reference |

| 1,3-Dioxolane | Aldehyde or Ketone | Acetal/Ketal formation | Five-membered cyclic acetal/ketal | Protecting group | |

| Chiral Crown Ether | Oligoethylene glycol ditosylate | Williamson ether synthesis | Macrocyclic polyether | Enantioselective recognition | kyoto-u.ac.jprsc.org |

| Chiral Polyester | Diacyl chloride | Polycondensation | Polyester with chiral diol units | Chiral materials | |

| Chiral Polyurethane | Diisocyanate | Polyaddition | Polyurethane with chiral diol units | Chiral materials, elastomers | wikipedia.orgkyoto-u.ac.jp |

| Chiral Polycarbonate | CO₂ or Phosgene equivalent | Polycondensation | Polycarbonate with chiral diol units | Biodegradable materials | researchgate.net |

Kinetic and Mechanistic Studies of Reactions Involving the Diol

Understanding the kinetics and mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting stereochemical outcomes. While detailed kinetic studies specifically on this diol are not abundant in the literature, the mechanisms of the key reactions it participates in are generally well-understood.

Matteson Homologation Mechanism: The stereoselectivity of the Matteson homologation is attributed to the mechanism of the 1,2-migration step. The reaction proceeds through the formation of a tetrahedral boronate complex between the boronic ester and (dichloromethyl)lithium. mdpi.com In the presence of a Lewis acid like zinc chloride, a 1,2-migration of the alkyl or aryl group from boron to the adjacent carbon occurs. mdpi.com The chiral diol auxiliary directs the approach of the reagents and controls the conformation of the transition state, leading to the observed high diastereoselectivity. mdpi.com Computational studies and experimental evidence support a concerted mechanism for the migration step. nih.gov

Pinacol Rearrangement Mechanism: The pinacol rearrangement is initiated by the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. wikipedia.orgmasterorganicchemistry.comchemistrysteps.combyjus.com The subsequent step is the migration of a group from the adjacent carbon to the carbocation center. wikipedia.orgmasterorganicchemistry.comchemistrysteps.combyjus.com The migratory aptitude of different groups (H > aryl > alkyl) and the stability of the resulting carbocation determine the reaction pathway. wikipedia.orgchemistrysteps.com For this compound, the migration of a cyclohexyl group would be expected. The stereochemistry of the starting diol influences which hydroxyl group is preferentially protonated and the stereochemical course of the migration. wikipedia.org

Kinetics of Boronate Ester Formation: The formation of boronic esters from boronic acids and diols is a reversible reaction. masterorganicchemistry.com The kinetics of this process are influenced by pH and the nature of the reactants. masterorganicchemistry.com The reaction is generally faster at a pH close to the pKa of the boronic acid. The presence of the bulky cyclohexyl groups in this compound may influence the rate of esterification compared to less hindered diols.

While general mechanistic principles apply, specific kinetic data such as rate constants and activation energies for reactions involving this compound are not widely reported, representing an area for further investigation.

Advanced Analytical Methodologies for Detection and Quantification in Academic Research Contexts

Development of Chiral Analytical Methods for Research-Scale Samples

The primary challenge in analyzing (S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol is its chiral nature. Enantiomers possess identical physical properties in an achiral environment, necessitating specialized methods for their separation and quantification. In research, determining the enantiomeric excess (e.e.) is critical to evaluating the success of an asymmetric synthesis. Chiral chromatography, available in both gas (GC) and high-performance liquid (HPLC) formats, is the cornerstone of these analyses. gcms.czresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the enantioselective separation of non-volatile chiral compounds. researchgate.net For diols like 1,2-diarylethane-1,2-diols, which are structurally similar to 1,2-dicyclohexyl-1,2-ethanediol, polysaccharide-based chiral stationary phases (CSPs) are highly effective. nih.gov The Chiralcel OD column, for instance, which consists of cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) gel support, has demonstrated excellent resolving power for various diols. nih.gov Separation is achieved through differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the CSP. The (S,S) and (R,R) enantiomers form transient diastereomeric complexes with the CSP, leading to different retention times and allowing for their separation and quantification. nih.gov

Chiral Gas Chromatography (GC): For volatile or semi-volatile compounds, or those that can be made volatile through derivatization, chiral GC offers high resolution and sensitivity. gcms.cz The hydroxyl groups of this compound can be derivatized, for example, by converting them to acetates or trimethylsilyl (B98337) (TMS) ethers, to increase volatility and improve chromatographic performance. nih.gov The separation is then performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz These CSPs have a toroidal structure with a hydrophobic cavity and a hydrophilic exterior, creating a chiral environment that allows for the separation of enantiomers based on the stability of the inclusion complexes formed. gcms.cz

Below is a table summarizing typical parameters for chiral analytical methods.

Table 1: Chiral Analytical Method Parameters| Parameter | Chiral HPLC | Chiral GC |

|---|---|---|

| Stationary Phase | Polysaccharide-based CSPs (e.g., Chiralcel OD) | Cyclodextrin-based CSPs (e.g., Rt-βDEXsm) gcms.cz |

| Mobile/Carrier Gas | Hexane/Isopropanol mixtures nih.gov | Helium or Hydrogen uva.nl |

| Derivatization | Often not required nih.gov | Often required (e.g., acetylation, silylation) to increase volatility nih.gov |

| Detection | UV-Vis, Circular Dichroism (CD) | Flame Ionization Detector (FID), Mass Spectrometry (MS) uva.nl |

| Key Application | Determination of enantiomeric excess (e.e.) | Separation of volatile enantiomers and impurities researchgate.net |

Isotopic Labeling and Advanced NMR Techniques for Reaction Monitoring and Yield Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and quantitative analysis in organic chemistry. nih.gov For this compound, advanced NMR techniques are used not only to confirm its structure but also to monitor its formation in real-time and accurately determine reaction yields.

Reaction Monitoring and Yield Determination: NMR spectroscopy allows for the non-invasive monitoring of reaction progress. nih.govbeilstein-journals.org By taking aliquots from a reaction mixture at various time points or by using a flow-NMR setup, researchers can track the disappearance of starting materials and the appearance of the product. beilstein-journals.orgresearchgate.net The integration of specific, non-overlapping peaks in the ¹H NMR spectrum corresponding to the starting material and the this compound product allows for the calculation of the conversion rate and reaction yield over time. uva.nl This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, pressure, and catalyst loading. nih.govbeilstein-journals.org

Isotopic Labeling: Isotopic labeling involves strategically replacing an atom in a molecule with one of its isotopes, such as replacing ¹H with ²H (deuterium) or ¹²C with ¹³C. While no specific studies on isotopic labeling of this compound were found, this standard technique is widely applicable. For instance, using a deuterated reducing agent in its synthesis would introduce deuterium (B1214612) atoms at specific positions. This labeling is invaluable for mechanistic studies, allowing chemists to trace the path of atoms through a reaction. In NMR, the absence of a signal (in ¹H NMR) or the appearance of a distinct signal (in ¹³C or ²H NMR) confirms the label's position.

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides highly accurate mass measurements, typically to within 5 ppm. rsc.org This precision allows for the unambiguous determination of a compound's elemental formula, a critical step in structural confirmation.

For this compound, with a molecular formula of C₁₄H₂₆O₂, the theoretical exact mass can be calculated. HRMS analysis of a synthesized sample would yield an experimental mass. mdpi.com A close match between the experimental and theoretical mass confirms the elemental composition, distinguishing it from other potential compounds with the same nominal mass. For example, the calculated mass for the protonated molecule [M+H]⁺ of C₁₄H₂₆O₂ is 227.20056 Da. An HRMS measurement providing a value such as 227.20031 Da would strongly support the assigned formula. rsc.org

Furthermore, the high sensitivity and resolution of HRMS make it an excellent tool for impurity profiling. nih.gov During a synthesis, even minor side products or residual starting materials can be detected at very low concentrations. By determining the exact mass of these impurity signals, researchers can deduce their elemental formulas, providing vital clues to their identity and the nature of the side reactions occurring. This information is invaluable for optimizing reaction conditions to minimize the formation of unwanted byproducts. nih.gov

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing the complex mixtures typically generated in academic research. bbk.ac.uk Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and powerful of these methods. nih.govthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov For the analysis of a reaction mixture containing this compound, the components are first separated on a GC column. As each compound elutes, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), and a mass spectrum is generated. nist.gov The resulting fragmentation pattern is a unique "fingerprint" for the molecule, which can be compared against spectral libraries for positive identification. bbk.ac.uk This allows for the simultaneous separation, identification, and quantification of the desired product, unreacted starting materials, and any volatile byproducts. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly suited for the analysis of less volatile, polar, or thermally unstable compounds like diols, often without the need for derivatization. bbk.ac.ukthermofisher.com The effluent from an HPLC column (which can be a chiral or achiral column) is directed into the mass spectrometer. sigmaaldrich.com Soft ionization techniques like Electrospray Ionization (ESI) are typically used, which often leave the molecule intact, providing a clear signal for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). mdpi.com This is highly useful for confirming the molecular weight of the product and impurities. scispace.com LC-MS/MS, or tandem mass spectrometry, adds another layer of specificity by allowing for the fragmentation of selected ions, which aids in structural elucidation and quantification in complex biological or reaction matrices. nih.govscispace.com

The choice between GC-MS and LC-MS depends on the analyte's properties and the specific analytical goal.

Table 2: Comparison of GC-MS and LC-MS for Analysis| Feature | GC-MS | LC-MS |

|---|---|---|

| Analyte Suitability | Volatile or semi-volatile, thermally stable compounds. Derivatization may be required. nih.gov | Non-volatile, polar, and thermally labile compounds. thermofisher.com |

| Separation Principle | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. gcms.cz | Partitioning between a liquid mobile phase and a solid stationary phase. sigmaaldrich.com |